molecular formula C16H22N4O4S2 B2514562 1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane CAS No. 1903894-04-1

1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane

Cat. No. B2514562
CAS RN: 1903894-04-1
M. Wt: 398.5
InChI Key: UZTWLBVQHRNACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane, also known as IMD-0354, is a synthetic compound that has been extensively researched due to its potential therapeutic applications. It is a selective inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival.

Scientific Research Applications

Efficient Diazotransfer Reagents

  • Imidazole-1-sulfonyl Azide Hydrochloride : A shelf-stable diazotransfer reagent reported by Goddard-Borger & Stick (2007) for converting primary amines into azides and activated methylene substrates into diazo compounds. This reagent is highlighted for its convenience, shelf stability, and cost-effectiveness in synthesizing diazo compounds (Goddard-Borger & Stick, 2007).

Multicomponent Synthesis

  • Synthesis of Diazepane Systems : Banfi et al. (2007) explored a Ugi multicomponent reaction followed by an intramolecular SN2 reaction for the synthesis of 1-sulfonyl 1,4-diazepan-5-ones, demonstrating a versatile approach to constructing complex molecular architectures from simpler building blocks (Banfi et al., 2007).

Catalytic Applications

  • Manganese(III) Complexes for Epoxidation : Research by Sankaralingam & Palaniandavar (2014) on manganese(III) complexes, including 1,4-bis(2-hydroxy-benzyl)-1,4-diazepane, showcases their utility as catalysts for olefin epoxidation, indicating the potential for compounds with diazepane moieties to serve as ligands in catalytic systems (Sankaralingam & Palaniandavar, 2014).

Ionic Liquids and Solvent Effects

  • Rheology of Imidazolium-Based Ionic Liquids : A study by Tao & Simon (2015) on imidazolium-based ionic liquids with aromatic functionality, including benzyl-imidazolium, highlights the influence of aromatic groups on rheological properties, suggesting the relevance of structural features like those in the query compound for designing new ionic liquids with specific physical properties (Tao & Simon, 2015).

Novel Synthetic Approaches

  • Synthesis of Sulfonyl Azides : Stevens, Sawant, & Odell (2014) discuss the synthesis of sulfonyl azides from primary sulfonamides using imidazole-1-sulfonyl azide hydrogen sulfate, underlining the utility of imidazole-sulfonyl azide derivatives in synthesizing functional groups that might be present in or relevant to the study of compounds like "1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane" (Stevens, Sawant, & Odell, 2014).

Mechanism of Action

properties

IUPAC Name

1-(1H-imidazol-5-ylsulfonyl)-4-[(3-methylphenyl)methylsulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S2/c1-14-4-2-5-15(10-14)12-25(21,22)19-6-3-7-20(9-8-19)26(23,24)16-11-17-13-18-16/h2,4-5,10-11,13H,3,6-9,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTWLBVQHRNACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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